Product packaging for 5-Cyclopropyl-2-hydroxybenzaldehyde(Cat. No.:CAS No. 893738-27-7)

5-Cyclopropyl-2-hydroxybenzaldehyde

Cat. No.: B2757541
CAS No.: 893738-27-7
M. Wt: 162.188
InChI Key: LUTOXCDAYQERLZ-UHFFFAOYSA-N
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Description

Contextualization of the 2-Hydroxybenzaldehyde Scaffold in Organic Chemistry

The 2-hydroxybenzaldehyde scaffold, commonly known as salicylaldehyde (B1680747), is a cornerstone in the world of organic chemistry. nih.govnih.gov This aromatic aldehyde, characterized by a hydroxyl group positioned ortho to the aldehyde function, is a versatile precursor for a vast array of organic molecules. nih.gov Its inherent reactivity allows for a multitude of chemical transformations, including the synthesis of coumarins, Schiff bases, and various chelating agents. patsnap.comgoogle.com The intramolecular hydrogen bond between the hydroxyl and aldehyde groups imparts distinct physical and chemical properties to the molecule, influencing its reactivity and conformational preferences. patsnap.com The rich history and broad utility of the salicylaldehyde framework provide a solid foundation for the exploration of its substituted derivatives, where the introduction of novel functional groups can lead to compounds with tailored properties and applications.

Significance of the Cyclopropyl (B3062369) Moiety as a Privileged Structure in Molecular Design

The cyclopropyl group, a three-membered carbocyclic ring, is far more than a simple alkyl substituent. In the realm of molecular design, particularly in medicinal chemistry, it is recognized as a "privileged structure." This designation is attributed to its unique electronic and conformational properties that can profoundly and beneficially influence the biological activity of a molecule.

The strained nature of the cyclopropane (B1198618) ring endows it with a higher degree of s-character in its C-C bonds, leading to properties that are intermediate between those of alkanes and alkenes. This unique electronic nature allows it to engage in specific interactions with biological targets. From a conformational standpoint, the rigidity of the cyclopropyl ring can lock a molecule into a specific orientation, which can be crucial for optimal binding to a receptor or enzyme active site. Furthermore, the introduction of a cyclopropyl moiety can enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation, a critical aspect in drug development. This strategic use of the cyclopropyl group can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.

Overview of the Research Landscape and Academic Relevance of the Compound Class

The class of substituted 2-hydroxybenzaldehydes is a fertile ground for academic and industrial research. Scientists are actively exploring the synthesis and application of derivatives bearing a wide range of substituents, including halogens, nitro groups, and various alkyl and aryl groups. nih.gov This research is driven by the quest for new compounds with novel biological activities, with applications spanning from pharmaceuticals to agrochemicals.

The introduction of a cyclopropyl group at the 5-position of the salicylaldehyde ring, as in 5-Cyclopropyl-2-hydroxybenzaldehyde, represents a logical and strategic step in this ongoing exploration. While specific research dedicated exclusively to this compound is still emerging, the broader interest in cyclopropyl-containing bioactive molecules and substituted salicylaldehydes suggests a high academic relevance. The combination of these two key structural motifs opens up possibilities for creating new ligands for various biological targets, potentially leading to the discovery of novel therapeutic agents. Patents related to substituted benzaldehydes for applications such as increasing tissue oxygenation further underscore the relevance of this class of compounds in medicinal chemistry.

Scope and Objectives of the Research Outline in Advanced Chemical Sciences

The study of this compound in advanced chemical sciences is guided by a set of clear objectives. A primary goal is the development of efficient and scalable synthetic routes to access this molecule and its derivatives. This includes exploring various cyclopropanation strategies and methods for the selective functionalization of the salicylaldehyde core.

A thorough characterization of the compound's physicochemical properties is another key objective. This involves detailed spectroscopic analysis to understand its structural and electronic features, which are fundamental to predicting its reactivity and potential interactions with biological systems.

Ultimately, a major objective is to explore the utility of this compound as a building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This includes its use in the creation of novel ligands for biological targets and the development of new functional materials. The research into this compound, therefore, aims to expand the toolbox of synthetic chemists and provide new molecular entities for further scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B2757541 5-Cyclopropyl-2-hydroxybenzaldehyde CAS No. 893738-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-9-5-8(7-1-2-7)3-4-10(9)12/h3-7,12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTOXCDAYQERLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity, Mechanism Elucidation, and Electronic Properties of 5 Cyclopropyl 2 Hydroxybenzaldehyde

Electronic and Steric Effects of the Cyclopropyl (B3062369) Substituent on Aromatic Reactivity

The cyclopropyl group, positioned at the 5-position of the benzaldehyde (B42025) ring, exerts significant electronic and steric influence on the molecule's reactivity. Electronically, the cyclopropyl group is recognized as a potent π-electron donor, capable of conjugating with adjacent π-systems like the aromatic ring. stackexchange.com This electron-donating nature arises from the unique bonding in the three-membered ring, which has significant 'p' character, allowing it to interact with and increase the electron density of the benzene (B151609) ring. stackexchange.com This increased electron density, in turn, activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution (EAS) reactions compared to unsubstituted benzaldehyde. numberanalytics.com The donation of electron density would preferentially stabilize electrophilic attack at the ortho and para positions relative to the cyclopropyl group.

Conversely, the cyclopropyl group is considered a poor π-electron acceptor. stackexchange.com Its influence is most pronounced in transition states or excited electronic states, where it can effectively stabilize adjacent positive charges. stackexchange.com While the ground-state conjugation is a subject of some debate, its ability to participate in resonance becomes more critical during the course of a reaction, potentially lowering the activation energy for electrophilic attack. stackexchange.com From a steric perspective, the cyclopropyl group introduces moderate bulk, which can influence the regioselectivity of reactions by hindering approach to the positions immediately adjacent to it.

Intramolecular Hydrogen Bonding Influences on Conformation and Reactivity

A defining feature of 2-hydroxybenzaldehydes is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the carbonyl oxygen of the aldehyde group (-CHO). acs.orgstackexchange.com This interaction locks the molecule in a planar, six-membered quasi-ring conformation. libretexts.org This conformational rigidity has profound effects on the molecule's physical properties and chemical reactivity.

The intramolecular hydrogen bond significantly influences the acidity of the phenolic proton. By stabilizing the neutral form of the molecule, it makes the proton more difficult to remove, thus decreasing the compound's acidity compared to its isomer, 4-hydroxybenzaldehyde (B117250), where such an internal bond is impossible. stackexchange.com In the para isomer, intermolecular hydrogen bonding predominates, leading to different physical properties like higher melting points. libretexts.orgchemistryguru.com.sg The energy of this intramolecular hydrogen bond in similar ortho-hydroxybenzaldehydes can be estimated using computational methods, such as the molecular tailoring approach (MTA), and is a key parameter in understanding the molecule's stability. mdpi.com Infrared (IR) spectroscopy and quantum chemical calculations are powerful tools for characterizing these hydrogen bonds, with the O-H stretching frequency (ν(OH)) shift being a key indicator of bond strength. acs.org

Table 1: Influence of Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Systems
Property InfluencedObservationReasonSupporting Evidence
AcidityDecreased acidity compared to para-isomer. stackexchange.comThe intramolecular H-bond stabilizes the protonated form, making dissociation less favorable. stackexchange.comComparison of pKa values between salicylaldehyde (B1680747) and p-hydroxybenzaldehyde. stackexchange.com
ConformationMolecule is held in a rigid, planar conformation. libretexts.orgFormation of a stable six-membered ring via the H-bond. libretexts.orgNMR and crystallographic data. stackexchange.com
Physical PropertiesLower melting point compared to para-isomer. libretexts.orgchemistryguru.com.sgIntramolecular H-bonding precludes extensive intermolecular H-bonding, leading to weaker intermolecular forces. libretexts.orgchemistryguru.com.sgComparison of melting points of 2-hydroxybenzoic acid (158 °C) and 4-hydroxybenzoic acid (213 °C). libretexts.org
ReactivityAltered reactivity of the -OH and -CHO groups.The groups are sterically shielded and their electronic nature is modified by the H-bond.Observed reaction patterns and computational studies. acs.org

Stereochemical Considerations and Diastereoselective Reactions

The stereochemistry of reactions involving 5-Cyclopropyl-2-hydroxybenzaldehyde is influenced by the existing structural features. The planar aromatic ring has two faces, and the approach of reagents can be directed by the substituents. While the molecule itself is achiral, reactions at the aldehyde carbonyl group or on the cyclopropyl ring can create new stereocenters.

Diastereoselectivity can arise in reactions where one face of the molecule is sterically more accessible than the other. cureffi.org For example, in a reduction of the aldehyde to an alcohol, the approach of a bulky hydride reagent could be sterically hindered by the adjacent hydroxyl group, although this effect is often minimal in such systems. More significant directing effects are seen when a substituent can form a hydrogen bond with the incoming reagent, guiding it to a specific face of the molecule. cureffi.org

Reactions that directly involve the cyclopropyl ring must consider its unique stereoelectronics. For instance, the electrocyclic ring-opening of a cyclopropyl cation, which could be formed under certain acidic conditions, is predicted to proceed via a disrotatory mechanism to preserve orbital symmetry. ic.ac.uk This type of stereochemical control is a fundamental principle dictated by the Woodward-Hoffmann rules. Therefore, any transformation targeting the cyclopropyl group would be expected to yield products with specific, predictable stereochemistry. ic.ac.uk

Kinetic and Thermodynamic Parameters of Key Transformations

The rates (kinetics) and equilibrium positions (thermodynamics) of reactions involving this compound are crucial for understanding and controlling its chemical transformations. While specific experimental kinetic and thermodynamic data for this exact molecule are not widely published, these parameters are routinely investigated using computational chemistry. escholarship.org

For closely related molecules like 5-Bromo-2-Hydroxybenzaldehyde, Density Functional Theory (DFT) calculations are employed to study how thermodynamic properties such as enthalpy, entropy, and Gibbs free energy vary with temperature. nih.gov This analysis helps determine the feasibility of a reaction and the direction of chemical equilibrium. nih.gov Similarly, kinetic parameters, such as the activation energy of a reaction, can be calculated by locating the transition state structure on the potential energy surface. escholarship.org These computational studies allow for the comparison of different reaction pathways, predicting which will be faster (kinetically favored) and which will lead to the most stable product (thermodynamically favored). rsc.org For example, computational models can elucidate why one catalyst might favor the formation of a kinetically controlled product while another yields the thermodynamic product in multicomponent reactions. rsc.org

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry provides indispensable tools for elucidating the detailed step-by-step mechanisms of reactions involving complex organic molecules. escholarship.org For substituted benzaldehydes, these studies can map out entire reaction pathways, identify key intermediates and transition states, and explain product selectivity. escholarship.orgrsc.org

Techniques such as Density Functional Theory (DFT) are frequently used to model the electronic structure and geometry of reactants, products, and intermediates. nih.gov A comprehensive computational study on a molecule like this compound would typically involve methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to optimize molecular geometries and calculate vibrational frequencies. nih.gov Such calculations can predict various molecular properties, including:

Molecular Electrostatic Potential (MEP) maps: To identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov

Frontier Molecular Orbital (FMO) analysis: To understand reactivity based on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions. nih.gov

Natural Bond Orbital (NBO) analysis: To investigate hyperconjugation and intramolecular bonding interactions that contribute to molecular stability. nih.gov

Furthermore, advanced techniques like ab initio molecular dynamics (AIMD) can be used to simulate the actual movement of atoms during a reaction, providing insights into dynamic effects that go beyond traditional transition state theory and help rationalize the origins of selectivity in complex reactions. escholarship.org

Table 2: Common Computational Methods for Mechanistic Studies
Method/TechniquePurposeInformation Gained
Density Functional Theory (DFT)Calculation of electronic structure and energy. nih.govOptimized geometries, reaction energies, activation barriers. escholarship.orgnih.gov
Molecular Electrostatic Potential (MEP)Visualizing charge distribution. nih.govIdentification of electrophilic and nucleophilic sites. nih.gov
Frontier Molecular Orbital (FMO)Analyzing orbital interactions. nih.govPrediction of reactivity and electronic transition properties. nih.gov
Natural Bond Orbital (NBO)Analyzing bonding and orbital interactions. nih.govDetails on hybridization, hyperconjugation, and donor-acceptor interactions. nih.gov
Ab Initio Molecular Dynamics (AIMD)Simulating atomic motion over time. escholarship.orgUnderstanding reaction dynamics, post-transition state bifurcations, and selectivity. escholarship.org

Advanced Structural Characterization and Spectroscopic Analysis in Research

Conformational Analysis and Rotational Isomerism

The conformational landscape of 5-Cyclopropyl-2-hydroxybenzaldehyde is largely dictated by the orientation of the aldehyde (-CHO) and cyclopropyl (B3062369) groups relative to the benzene (B151609) ring. For ortho-substituted benzaldehydes, the planarity of the CHO group with the aromatic ring is a key factor. Due to the strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen, the molecule predominantly exists in a planar, s-cis conformation. ias.ac.inresearchgate.net This hydrogen bond creates a stable six-membered pseudo-ring, which significantly restricts the rotation of the aldehyde group.

Studies on related substituted benzaldehydes have shown that barriers to internal rotation exist, leading to distinct rotational isomers (rotamers). aip.orgaip.orgtandfonline.com For this compound, the most stable conformer is expected to have the aldehyde group in the plane of the benzene ring, with the carbonyl oxygen oriented towards the hydroxyl group to maximize hydrogen bonding. ias.ac.in The cyclopropyl group, while able to rotate around its single bond to the ring, will adopt a position that minimizes steric hindrance with the adjacent aromatic proton. The existence of less stable rotamers, where the intramolecular hydrogen bond is broken, is unlikely under normal conditions but might be accessible at higher energies or through specific solvent interactions.

X-ray Crystallographic Studies of this compound and its Co-crystals/Derivatives

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the reviewed literature, the principles of X-ray crystallography provide a powerful tool for its definitive structural elucidation in the solid state. nih.gov Analysis of derivatives and related isomers, such as cocrystals of 3-hydroxybenzaldehyde (B18108) and 4-hydroxybenzaldehyde (B117250) with acridine, reveals detailed insights into intermolecular interactions like hydrogen bonds (O–H⋯N, C–H⋯O) and π–π stacking, which dictate the crystal packing. nih.govresearchgate.netrsc.org

For a derivative of salicylaldehyde (B1680747), X-ray analysis would confirm the anticipated planarity of the molecule and provide precise measurements of bond lengths and angles. acs.orgresearchgate.net Key findings would include the O-H···O distance of the intramolecular hydrogen bond, the bond lengths of the C=O and C-O bonds, and the geometry of the cyclopropyl ring.

Furthermore, the ability of the hydroxyl and aldehyde groups to act as hydrogen bond donors and acceptors makes this compound a prime candidate for forming co-crystals. nih.govnih.gov Crystallographic studies on its co-crystals could reveal diverse supramolecular assemblies, stabilized by a network of hydrogen bonds and other non-covalent interactions, which can influence physicochemical properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a distinct singlet at a downfield chemical shift, typically around 9.9 ppm. researchgate.netarabjchem.org The phenolic hydroxyl proton signal is also highly characteristic, appearing significantly downfield (around 11.0 ppm) due to the strong intramolecular hydrogen bond which deshields the proton. researchgate.netarabjchem.org The aromatic protons on the benzene ring will present as a set of multiplets in the range of 6.9-7.5 ppm, with their specific shifts and coupling patterns determined by the electronic effects of the hydroxyl, aldehyde, and cyclopropyl substituents. The protons of the cyclopropyl ring will appear in the upfield region, typically between 0.5 and 1.5 ppm, as a complex multiplet system due to geminal and vicinal coupling.

The ¹³C NMR spectrum will show a signal for the carbonyl carbon of the aldehyde at a very downfield position, often around 196 ppm. uvic.ca The carbon attached to the hydroxyl group (C-OH) is expected around 161 ppm, while other aromatic carbons will resonate between 117 and 137 ppm. uvic.cabmrb.io The carbons of the cyclopropyl ring will be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-OH~11.0s (broad)
-CHO~9.9s
Aromatic-H~6.9 - 7.5m
Cyclopropyl-H~0.5 - 1.5m
Predicted values are based on data from salicylaldehyde and related substituted compounds. researchgate.netarabjchem.orgchemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~196
C-OH~161
Aromatic C~117 - 137
Aromatic C-Cyclopropyl~140
Cyclopropyl C~5 - 15
Predicted values are based on data from salicylaldehyde and related substituted compounds. uvic.cabmrb.iochemicalbook.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying functional groups and probing the strength of hydrogen bonds. acs.org In the IR spectrum of this compound, the strong intramolecular hydrogen bond has a profound effect on the stretching frequencies of the O-H and C=O groups.

The O-H stretching vibration, normally found as a sharp band around 3600 cm⁻¹ for a free hydroxyl group, becomes a very broad band at a much lower frequency (typically 3200-2500 cm⁻¹) due to the strong hydrogen bonding. acs.orgcapes.gov.br The C=O stretching frequency of the aldehyde group, usually observed around 1700 cm⁻¹, is shifted to a lower wavenumber (around 1665 cm⁻¹) because the hydrogen bond weakens the C=O double bond. ias.ac.inresearchgate.net

Other characteristic bands include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the aliphatic C-H stretching of the cyclopropyl group just below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. nih.gov The C-O stretching vibration will appear in the 1300-1200 cm⁻¹ range. researchgate.net

Table 3: Key IR Vibrational Frequencies for this compound
Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Notes
O-HStretching3200 - 2500Broad, due to strong intramolecular H-bond
Aromatic C-HStretching3100 - 3000
Cyclopropyl C-HStretching3000 - 2900
Aldehyde C-HStretching~2850 and ~2750Often two weak bands
C=OStretching~1665Lowered frequency due to H-bond
C=CAromatic Ring Stretching1600 - 1450
C-OStretching1300 - 1200
Frequencies are based on data for salicylaldehyde and its derivatives. ias.ac.inresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound. The spectrum is expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions. rsc.org

The benzene ring, in conjunction with the carbonyl group, forms a chromophore. The hydroxyl and cyclopropyl groups act as auxochromes, modifying the absorption maxima (λmax) and molar absorptivity (ε). The π→π* transitions, which are typically intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic and carbonyl system. These are expected to appear at shorter wavelengths. The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, is of lower intensity and appears at a longer wavelength. researchgate.netsci-hub.se

For salicylaldehyde derivatives, typical absorption bands are observed around 255 nm and 325 nm. researchgate.net The presence of the electron-donating hydroxyl and cyclopropyl groups is likely to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted benzaldehyde (B42025). researchgate.netresearchgate.net The solvent can also influence the position of these bands; polar solvents can stabilize the ground and excited states differently, leading to shifts in λmax.

Table 4: Expected UV-Vis Absorption Maxima for this compound
Transition TypeExpected λmax (nm)
π→π~255-265
π→π~325-340
n→π*>340 (often weak and submerged)
Values are based on data for salicylaldehyde and its substituted derivatives. researchgate.netsci-hub.se

Computational and Theoretical Chemistry of 5 Cyclopropyl 2 Hydroxybenzaldehyde

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and properties of molecules. acs.orgtmu.edu.tw These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide detailed insights into molecular behavior at the atomic level. For 5-Cyclopropyl-2-hydroxybenzaldehyde, these calculations can predict its geometry, reactivity, and spectroscopic properties.

DFT methods, such as the widely used B3LYP functional, offer a good balance between computational cost and accuracy, making them suitable for studying relatively complex molecules. nih.govmdpi.com Ab initio methods, while computationally more demanding, can provide highly accurate benchmark data. The choice of basis set, such as 6-31G(d,p) or larger, is also crucial for obtaining reliable results. nih.govresearchgate.net

Geometry Optimization and Equilibrium Structures

Geometry optimization is a fundamental computational step that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. acs.org For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are close to zero. The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum. nih.gov

The key structural features of this compound include the planar phenyl ring, the hydroxyl and aldehyde functional groups, and the cyclopropyl (B3062369) substituent. A critical aspect of its structure is the intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen of the aldehyde group, which forms a quasi-aromatic ring. nih.gov Theoretical studies on similar salicylaldehyde (B1680747) derivatives have shown that this hydrogen bond significantly influences the molecule's geometry and stability. acs.org

Below is a representative table of optimized geometrical parameters for a substituted salicylaldehyde, illustrating the kind of data obtained from geometry optimization calculations.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
O-H0.97--
C=O1.25--
C-C (ring)1.39 - 1.41--
C-O-H-108.5-
C-C=O-121.0-
Phenyl Ring--~0 (planar)

Note: The data in this table is illustrative and based on general findings for substituted salicylaldehydes. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap suggests that the molecule is more polarizable and reactive.

For 5-substituted-2-hydroxybenzaldehyde derivatives, the HOMO is typically localized on the phenol (B47542) moiety, reflecting its electron-rich nature. mdpi.com The LUMO, in contrast, is often distributed over the aldehyde group and the phenyl ring. The cyclopropyl group at the 5-position in this compound is expected to have a modest electron-donating effect, which would raise the HOMO energy level compared to unsubstituted salicylaldehyde.

The following table presents typical HOMO, LUMO, and energy gap values for a substituted salicylaldehyde derivative, as would be calculated using DFT.

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap (ΔE)4.7

Note: These values are illustrative and based on studies of similar molecules. semanticscholar.org

Prediction of Vibrational Frequencies and Spectroscopic Correlates

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. semanticscholar.org By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the frequencies and intensities of the vibrational modes of the molecule. acs.org Comparing these calculated frequencies with experimental spectra helps to confirm the molecule's structure and the nature of its chemical bonds.

For this compound, key vibrational modes would include the O-H stretching frequency of the hydroxyl group (broadened due to hydrogen bonding), the C=O stretching of the aldehyde, C-C stretching modes of the aromatic ring, and various bending and deformation modes of the cyclopropyl group. Theoretical calculations on substituted salicylaldehydes have shown good correlation with experimental FT-IR results. semanticscholar.org

A table of predicted and experimental vibrational frequencies for a representative substituted salicylaldehyde is provided below.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretch (H-bonded)32003150-3250 (broad)
C-H stretch (aromatic)30503040
C=O stretch16501660
C=C stretch (aromatic)1600, 15801610, 1590
C-O stretch (phenolic)12801285

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values. The data is representative of substituted salicylaldehydes. semanticscholar.orgresearchgate.net

Atomic Charge Distributions and Electrostatic Potential Surfaces

The distribution of electron density in a molecule can be analyzed through calculations of atomic charges and the molecular electrostatic potential (MEP). researchgate.net Atomic charge calculations, such as those using Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assign partial charges to each atom, providing insight into the molecule's polarity and potential sites for electrostatic interactions.

The MEP surface is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen and the hydroxyl oxygen, indicating these are regions of high electron density and are susceptible to electrophilic attack. Conversely, the hydroxyl hydrogen and the aldehyde proton would exhibit a positive potential (blue), marking them as sites for nucleophilic attack.

Conformational Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. researchgate.net For this compound, the primary source of conformational flexibility is the rotation of the cyclopropyl group and the aldehyde group relative to the phenyl ring.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. tmu.edu.tw MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can provide a more realistic picture of its conformational flexibility by accounting for thermal energy. semanticscholar.org These simulations can reveal how the molecule samples different conformations at a given temperature.

Furthermore, MD simulations are particularly powerful for studying the effects of the solvent on molecular structure and behavior. researchgate.net By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, one can observe how the solute-solvent interactions, such as hydrogen bonding, influence the conformation and dynamics of this compound. For instance, in a protic solvent, the intramolecular hydrogen bond might be disrupted by competing hydrogen bonds with solvent molecules.

In Silico Ligand-Target Interaction Prediction and Docking Studies (Mechanistic Focus)

In silico ligand-target interaction prediction and molecular docking are powerful computational techniques used to forecast the binding affinity and mode of a small molecule (ligand) to the active site of a biological target, typically a protein or enzyme. This approach is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

A hypothetical docking study of this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized for energy. A relevant protein target would be selected, and its crystal structure obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the defined binding pocket of the receptor. The program would then explore various possible conformations and orientations of the ligand, scoring them based on a force field that estimates the binding energy.

Analysis of Results: The resulting docked poses would be analyzed to identify the most stable binding mode, characterized by the lowest binding energy. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be visualized and examined. The cyclopropyl group would be expected to engage in hydrophobic interactions with nonpolar residues in the binding pocket.

A study on benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer, demonstrated that the aldehyde and a substituted benzyloxy group were key for binding. nih.govnih.gov This suggests that the core salicylaldehyde structure of this compound has the potential for significant interactions within an enzyme active site.

Table 1: Illustrative Docking Results for Salicylaldehyde Derivatives against Dihydropteroate (B1496061) Synthase (DHPS)

DerivativeBinding Energy (kcal/mol)Interacting Residues (Hypothetical)
Salicylaldehyde-Sulfonamide Hybrid-7.3Arg, Lys, His
Furfuraldehyde-Sulfonamide Hybrid-6.8Ser, Thr, Tyr

Note: This table is illustrative and based on findings for similar compound classes, as specific data for this compound is not available in the cited literature. tandfonline.com

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to analyze and manage large sets of chemical data. A key application within this field is Quantitative Structure-Activity Relationship (QSAR) modeling, which aims to correlate the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, untested compounds.

A QSAR study on this compound and its analogues would involve the following steps:

Data Set Preparation: A series of molecules based on the this compound scaffold would be synthesized or computationally designed, and their biological activity against a specific target would be measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., branching), geometric (e.g., surface area), and electronic (e.g., dipole moment) properties.

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that links the descriptors to the observed activity. The model's predictive power would be rigorously validated using internal and external test sets of compounds.

For instance, a 2D-QSAR study on dipeptidyl peptidase IV (DPP IV) inhibitors identified key descriptors influencing their activity. researchgate.net These included counts of specific atom types and their connectivity (T_C_O_4), electrotopological state indices (SdssCE-index), and the octanol-water partition coefficient (XlogP). researchgate.net For this compound, descriptors related to its hydrophobicity (influenced by the cyclopropyl group), hydrogen bonding capacity (from the hydroxyl and aldehyde groups), and electronic properties would likely be important.

Table 2: Examples of Molecular Descriptors Relevant for QSAR of this compound

Descriptor TypeSpecific Descriptor ExamplePotential Influence on Activity
Topological Zagreb IndexRelates to the branching of the molecule.
Electronic Dipole MomentInfluences interactions with polar environments.
Hydrophobic LogPThe cyclopropyl group would increase this value, affecting membrane permeability.
Steric Molecular VolumeThe size and shape of the molecule can dictate its fit into a binding site.

Note: This table provides examples of descriptors that would be considered in a QSAR study of this compound class.

Scaffold Analysis and Design Strategies (e.g., Scaffold Hopping)

Scaffold analysis is a fundamental concept in medicinal chemistry that involves identifying the core molecular framework of a series of active compounds. This core scaffold is believed to be responsible for the primary interactions with a biological target. Scaffold hopping is a computational strategy that aims to discover new, structurally distinct scaffolds that can mimic the biological activity of a known active compound. This is often done to improve properties like potency, selectivity, or pharmacokinetic profiles, or to find novel and patentable chemical matter.

The this compound structure can serve as a starting point for scaffold hopping explorations. The key pharmacophoric features to maintain would likely be the hydrogen bond donor (hydroxyl group), hydrogen bond acceptor (aldehyde oxygen), and the aromatic ring. The cyclopropyl group could be considered a modifiable element.

Strategies for scaffold hopping from the this compound scaffold could include:

Ring System Replacement: The phenyl ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore different interactions and physicochemical properties.

Cyclopropyl Group Modification: The cyclopropyl group could be replaced with other lipophilic groups of similar size (e.g., isopropyl, cyclobutyl) or with bioisosteres that might offer different metabolic stability or binding interactions.

Functional Group Isosteres: The aldehyde or hydroxyl groups could be replaced with bioisosteric equivalents that maintain the key hydrogen bonding characteristics but may alter other properties. For example, the aldehyde could be replaced with a nitrile or a ketone.

Computational tools for scaffold hopping often rely on 3D shape and pharmacophore similarity searches within large compound databases. By defining the essential features of this compound, these tools can identify novel scaffolds that present these features in a similar spatial arrangement.

Table 3: Potential Scaffold Hops from this compound

Original ScaffoldHopped Scaffold ExampleRationale for Hopping
This compound4-Cyclopropyl-3-hydroxypyridine-2-carbaldehydeIntroduction of a nitrogen atom in the ring can alter solubility and hydrogen bonding potential.
This compound5-Isopropyl-2-hydroxybenzaldehydeExploration of the impact of a different lipophilic group on binding and metabolism.
This compound2-Cyclopropyl-5-hydroxy-1H-indole-7-carbaldehydeReplacement of the phenyl ring with an indole (B1671886) system to explore a different core structure with potentially new interactions.

Note: This table presents hypothetical examples of scaffold hopping strategies.

Applications in Advanced Chemical Synthesis and Functional Materials Science

Role as a Versatile Building Block for Complex Organic Synthesis

5-Cyclopropyl-2-hydroxybenzaldehyde's utility as a versatile building block stems from the reactivity of its functional groups. The aldehyde group readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the hydroxyl group can be engaged in etherification, esterification, and as a directing group in electrophilic aromatic substitution. The cyclopropyl (B3062369) ring, a strained three-membered carbocycle, can also undergo ring-opening reactions under specific conditions, providing access to more complex aliphatic chains.

This trifecta of reactivity makes it a valuable precursor in the synthesis of a diverse range of organic molecules. For instance, it can be a starting material for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The presence of the ortho-hydroxyl group can also facilitate intramolecular reactions, leading to the formation of cyclic ethers and other complex polycyclic systems.

A notable application is in the synthesis of donor-acceptor cyclopropanes. These are synthesized through the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones, which can be derived from this compound. nih.gov These specialized cyclopropanes are highly reactive and serve as synthetic equivalents of 1,3-dipoles, enabling the construction of compounds that are otherwise difficult to access. nih.gov

Precursor in the Synthesis of Polymers, Resins, and Oligomers

The bifunctional nature of this compound, possessing both a formyl and a hydroxyl group, makes it a suitable monomer for polycondensation reactions. The aldehyde can react with various nucleophiles, such as amines and phenols, while the hydroxyl group can participate in the formation of ether or ester linkages. This allows for the creation of a variety of polymers, resins, and oligomers with tailored properties.

For example, condensation with phenols can lead to the formation of novolac-type phenolic resins. The incorporation of the cyclopropyl group into the polymer backbone can impart unique characteristics, such as increased thermal stability, altered solubility, and modified mechanical properties.

Furthermore, 2-hydroxy Schiff base ligands, which can be synthesized from salicylaldehyde (B1680747) derivatives like this compound, have been studied for their potential in polymer science. nih.gov While some of these compounds have shown no photochromic or thermochromic properties in solid rigid polymer matrices, the fundamental chemistry provides a basis for the development of new polymeric materials. nih.gov

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

MOFs are crystalline materials with high porosity and surface area, making them promising for applications in gas storage, separation, and catalysis. jchemrev.com The specific properties of a MOF are determined by the choice of the metal ion and the organic linker. By using this compound or its derivatives as the organic linker, it is possible to create MOFs with unique pore environments and functionalities.

Similarly, coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. These materials can exhibit a range of interesting magnetic, optical, and electronic properties. The use of ligands derived from this compound can lead to the formation of one-, two-, or three-dimensional coordination polymers with novel structures and potential applications in materials science. For instance, a manganese(II) coordination polymer has been synthesized using a derivative of 2-hydroxybenzaldehyde, demonstrating the principle of forming extended structures through the bridging effect of ligands. semanticscholar.org

Application in Chemo/Biosensors (Focus on Chemical Detection Mechanisms)

The structural features of this compound and its derivatives make them excellent candidates for the development of chemosensors and biosensors. The principle behind their sensing ability often relies on the change in their photophysical properties, such as fluorescence or color, upon binding to a specific analyte.

The hydroxyl and aldehyde groups can act as binding sites for various ions and molecules. For example, Schiff bases derived from 2-hydroxybenzaldehydes are known to exhibit tautomerism, and the equilibrium between the enol-imine and keto-enamine forms can be influenced by the polarity of the solvent and the presence of analytes. nih.gov This change in tautomeric equilibrium can lead to a detectable spectroscopic signal.

Furthermore, the introduction of specific functional groups onto the aromatic ring of this compound can enhance its selectivity and sensitivity towards a particular target. For instance, the incorporation of a receptor unit for a specific metal ion can lead to a highly selective chemosensor for that ion. The detection mechanism often involves a process like chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the ligand restricts intramolecular rotation and leads to an increase in fluorescence intensity.

Ligand Design for Catalysis and Coordination Chemistry

The design of ligands is a crucial aspect of catalysis and coordination chemistry, as the ligand environment around a metal center dictates its reactivity and selectivity. This compound provides a versatile scaffold for the synthesis of a wide range of ligands.

By modifying the aldehyde and hydroxyl groups, a plethora of Schiff base, salen-type, and other multidentate ligands can be prepared. These ligands can coordinate to various transition metals to form catalysts for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The cyclopropyl group can also influence the steric and electronic properties of the resulting metal complex, thereby fine-tuning its catalytic activity.

Exploration of Biological Activities and Biochemical Interactions Mechanistic and in Vitro Focus

Enzyme Interaction Studies and Molecular Mechanisms of Inhibition (In Vitro)

Although direct enzymatic studies on 5-Cyclopropyl-2-hydroxybenzaldehyde are not extensively documented, the salicylaldehyde (B1680747) framework is known to participate in significant enzyme inhibition. Derivatives of this scaffold have shown inhibitory activity against various enzymes, offering clues to the potential mechanisms of the title compound.

For instance, certain benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers. nih.gov The mechanism for these inhibitors is believed to involve their resemblance to the enzyme's physiological substrate, allowing them to bind effectively to the active site. nih.gov Similarly, salicylaldehyde benzoylhydrazone derivatives have been modeled to interact with the human cAbl tyrosine kinase, a key protein in chronic myeloid leukemia. mdpi.com These interactions are stabilized by hydrogen bonds, a feature that the hydroxyl and aldehyde groups of this compound could readily facilitate. mdpi.com

Furthermore, the aldehyde group, particularly in the context of a salicylaldehyde, can engage in reversible-covalent interactions with nucleophilic residues like lysine (B10760008), which are common in protein active sites. researchgate.net The ortho-hydroxyl group plays a crucial role by forming an intramolecular hydrogen bond with the resulting imine, stabilizing the complex and enhancing ligand affinity. researchgate.net This suggests that this compound could act as a reversible inhibitor for enzymes where a lysine residue is key to their function.

Receptor Binding Profile Analysis and Mechanistic Insights (In Vitro)

The potential of this compound to interact with cellular receptors can be inferred from studies on the parent salicylaldehyde molecule and its derivatives. Salicylaldehyde itself has been shown to suppress the IgE-mediated activation of mast cells. nih.gov Mechanistically, it achieves this by reducing the surface expression of FcεRI, the high-affinity receptor for IgE, and by inhibiting the phosphorylation of crucial downstream signaling proteins like Lyn and Syk. nih.gov This suggests a potential anti-allergic or anti-inflammatory profile for compounds based on this scaffold.

The salicylaldehyde structure is also adept at acting as a receptor for anions. Tripodal derivatives have been synthesized to act as colorimetric probes for anions like acetate (B1210297) and fluoride. mdpi.com The binding mechanism involves hydrogen bonding between the phenolic hydroxyl group and the anion. The electronic nature of substituents on the phenyl ring significantly influences this binding ability, with electron-withdrawing groups enhancing it. mdpi.com The cyclopropyl (B3062369) group at the 5-position of the title compound, being a weak electron-donating group through conjugation, would modulate this property in a specific manner, potentially offering selectivity for certain anions. unl.pt

In Vitro Antimicrobial Activity Investigations (Antibacterial, Antifungal) and Mode of Action

The salicylaldehyde scaffold is a well-established pharmacophore in the development of antimicrobial agents. However, unsubstituted salicylaldehyde generally shows minimal activity. nih.gov The introduction of substituents onto the aromatic ring is a prerequisite for potent antibacterial and antifungal action. nih.govnih.govresearchgate.net

Studies on a wide range of substituted salicylaldehydes have demonstrated that halogenation (e.g., chloro, bromo), nitro groups, or additional hydroxylations can confer significant antimicrobial properties. nih.gov For example, derivatives of 5-chloro-2-hydroxybenzaldehyde have been synthesized into novel sulfonamides that exhibit activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various Mycobacterium species. nih.gov Other studies have shown that 5-bromo-salicylaldehyde has high activity against various microbes. nih.gov The antimicrobial efficacy and spectrum are highly dependent on the specific substituent and its position on the ring. nih.govresearchgate.net

The proposed mode of action for these compounds may involve the disruption of proton exchange processes within microbial cells. A strong correlation has been observed between the antimicrobial activity of salicylaldehydes and the broadening of the NMR signal of their hydroxyl proton, which is related to the speed of proton exchange. nih.gov This suggests that potent derivatives act as protonophores or otherwise interfere with cellular proton gradients, a mechanism that would be consistent with broad-spectrum activity. The presence of the 5-cyclopropyl group in this compound would uniquely influence the electronic properties of the ring and thus its antimicrobial potential, warranting specific investigation.

Table 1: In Vitro Antimicrobial Activity of Selected Salicylaldehyde Derivatives This table presents data for compounds structurally related to this compound to illustrate the antimicrobial potential of the scaffold.

CompoundMicroorganismActivity (MIC in µmol/L)Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MRSA)15.62 - 31.25 nih.gov
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1 - 4 nih.gov
(E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivative (6f)Staphylococcus aureus10 µg/mL oatext.com
(E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivative (6f)Escherichia coli10 µg/mL oatext.com
(E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivative (6f)Aspergillus niger10 µg/mL oatext.com
(E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivative (6f)Candida albicans10 µg/mL oatext.com

Structure-Activity Relationship (SAR) Studies for Designing Bioactive Derivatives

Structure-activity relationship (SAR) studies of salicylaldehyde derivatives consistently highlight the importance of the substitution pattern on the aromatic ring for determining biological activity. researchgate.net

Role of the Hydroxyl and Aldehyde Groups: The ortho-positioning of the hydroxyl and aldehyde groups is critical. It allows for intramolecular hydrogen bonding, which influences the molecule's conformation and reactivity. wikipedia.org This arrangement is also key for the chelation of metal ions and the formation of stable Schiff base derivatives, which are often the basis for more complex bioactive molecules. nih.govscispace.com

Impact of Ring Substituents:

Position: The position of substituents dramatically affects activity. For instance, in a series of salicylaldehyde hydrazones, placing a methoxy (B1213986) group at the 5-position resulted in remarkable activity against the MCF-7 breast cancer cell line. nih.govnih.gov

Electronic Nature: Electron-withdrawing groups (like nitro or halogens) and electron-donating groups (like methoxy) can enhance bioactivity, but their effectiveness varies depending on the biological target. nih.govnih.gov For antimicrobial action, halogenation and nitration are often beneficial. nih.gov For anticancer activity in hydrazone derivatives, methoxy groups have proven effective. nih.govnih.gov

The Cyclopropyl Group: The cyclopropyl group at the 5-position is a key feature. It is considered a "bioisostere" of groups like vinyl or isopropyl but with unique properties. Its strained ring structure imparts conformational rigidity and influences the electronic character of the phenyl ring. iris-biotech.de It can increase metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to simple alkyl groups. hyphadiscovery.com Therefore, SAR studies on this compound derivatives would involve modifying the aldehyde (e.g., to a hydrazone or oxime) or introducing further substituents to explore synergistic effects with the cyclopropyl group.

Table 2: Summary of Structure-Activity Relationship (SAR) Insights for Salicylaldehyde Derivatives This table summarizes general SAR principles derived from studies on various salicylaldehyde analogs.

Structural FeatureObserved Effect on BioactivityPotential Biological Target/ActivityReference
ortho-Hydroxyl and Aldehyde GroupsEssential for chelation and formation of stable Schiff bases/hydrazones. Enables reversible covalent bonding with lysine.Anticancer, Antimicrobial, Enzyme Inhibition researchgate.netnih.govscispace.com
Substitution at C5-position (e.g., methoxy, bromo)Often enhances activity. Position is critical for potency.Anticancer (MCF-7), Antimicrobial nih.govnih.gov
Halogenation (Cl, Br) or Nitro-substitutionGenerally increases antimicrobial potency.Antibacterial, Antifungal nih.govnih.gov
Derivatization of Aldehyde (e.g., to hydrazone)Creates versatile ligands with enhanced activity and selectivity.Anticancer, Antimicrobial, Iron Chelation nih.govscispace.com

Exploration as a Scaffold in Drug Discovery Design (Emphasis on Scaffold Properties and Design Principles)

The this compound molecule represents a promising scaffold for drug discovery due to the advantageous properties of both its salicylaldehyde core and its cyclopropyl substituent.

Scaffold Properties:

Rigidity and Conformational Constraint: The cyclopropyl group is a small, rigid ring that constrains the conformation of adjacent molecular fragments. iris-biotech.descientificupdate.com This can lead to a more favorable, lower-energy binding to a biological target by reducing the entropic penalty of binding, potentially increasing potency. iris-biotech.de

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in standard aliphatic chains, making the group more resistant to metabolic oxidation by CYP450 enzymes. hyphadiscovery.com This can improve a drug candidate's pharmacokinetic profile.

Chemical Versatility: The salicylaldehyde portion of the scaffold is highly versatile. lp.edu.ua The aldehyde can be readily converted into imines, oximes, hydrazones, and other functional groups, allowing for the creation of large and diverse chemical libraries. scispace.com The phenolic hydroxyl group facilitates reactions like etherification and is crucial for the scaffold's chelating and hydrogen-bonding capabilities. wikipedia.org

Design Principles: The design of new bioactive agents based on this scaffold would leverage these properties. One primary strategy is to use the salicylaldehyde as a platform for generating Schiff bases or hydrazones, which are known to possess a wide range of biological activities. nih.govscispace.com The cyclopropyl group would serve as a key modulator of the molecule's physicochemical properties, such as lipophilicity and metabolic stability, while also helping to orient the rest of the molecule within a target's binding pocket. iris-biotech.de The combination of the reactive salicylaldehyde core with the stabilizing and conformationally-constraining cyclopropyl group makes this compound a privileged platform for developing novel therapeutic agents. scientificupdate.comlp.edu.ua

Future Directions and Emerging Research Avenues for 5 Cyclopropyl 2 Hydroxybenzaldehyde

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances and the maximization of resource efficiency. snu.ac.kr While traditional methods for synthesizing salicylaldehydes, such as the Duff, Reimer–Tiemann, and various formylation reactions of phenols, are well-established, future research will likely focus on developing more sustainable and atom-economical routes to 5-cyclopropyl-2-hydroxybenzaldehyde. wikipedia.org

Key areas of development are expected to include:

Catalytic C-H Activation: Direct functionalization of the C-H bonds of simpler, readily available precursors offers a more efficient synthetic pathway, minimizing the need for pre-functionalized starting materials and reducing waste.

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can lead to highly selective transformations under mild reaction conditions, often in aqueous media, thereby reducing the environmental impact. The enzymatic synthesis of cyclopropane (B1198618) rings, for instance, is a known biological process. nih.gov

The development of such methods will not only make the production of this compound more environmentally friendly but also potentially more cost-effective, facilitating its broader application in various fields.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

For this compound, AI and ML can be instrumental in several ways:

De Novo Drug Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design novel molecules with desired pharmacological properties based on the this compound scaffold. harvard.edu These models can explore a vast chemical space to propose new derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles. catapult.org.uk

Predictive Modeling: ML algorithms can be trained to predict the biological activity, toxicity, and physicochemical properties of virtual derivatives of this compound. This allows for the in-silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources. catapult.org.ukdrugtargetreview.com

Synthetic Route Prediction: AI tools can analyze the chemical literature to propose viable and efficient synthetic routes for novel derivatives. drugtargetreview.comsoken.ac.jp This can help chemists to overcome synthetic challenges and identify more sustainable and cost-effective manufacturing processes. Bayesian optimization and other active learning strategies can further refine experimental conditions to maximize reaction yields. nih.govimperial.ac.uk

Exploration of New Functional Material Applications and Supramolecular Assemblies

The inherent functionalities of this compound, particularly the hydroxyl and aldehyde groups, make it an attractive building block for the creation of novel functional materials and supramolecular assemblies. The salicylaldehyde (B1680747) moiety is known to participate in the formation of Schiff bases and to act as a ligand for metal ions, leading to a wide range of applications. nih.govacs.org

Future research in this area could focus on:

Metal-Organic Frameworks (MOFs): The ability of the salicylaldehyde motif to coordinate with metal ions can be exploited to construct porous MOFs. These materials have potential applications in gas storage, separation, and catalysis. A zinc-based luminescent MOF has already been shown to be effective in the reversible sensing of benzaldehyde (B42025) and salicylaldehyde vapors. acs.org

Chemosensors: Derivatives of this compound can be designed to act as selective chemosensors for specific ions or molecules. The cyclopropyl (B3062369) group can be used to fine-tune the solubility and binding properties of the sensor. The photochromic properties of some salicylaldehyde derivatives make them suitable for applications in organic electronics and as fluorescent dyes. acs.org

Liquid Crystals: The rigid core of the benzaldehyde ring combined with the flexible cyclopropyl group could be incorporated into molecules designed to exhibit liquid crystalline properties.

Self-Assembling Systems: The hydrogen bonding capabilities of the hydroxyl group can drive the self-assembly of molecules into well-defined supramolecular structures, such as gels, films, and nanoparticles, with potential applications in drug delivery and materials science.

The exploration of these applications will require a multidisciplinary approach, combining organic synthesis, materials characterization, and computational modeling.

Deepening Understanding of Biochemical Mechanisms through Advanced Biophysical Techniques

To fully exploit the therapeutic potential of derivatives of this compound, a thorough understanding of their interactions with biological targets at the molecular level is essential. Advanced biophysical techniques provide powerful tools to elucidate these mechanisms. nih.govnumberanalytics.com

A variety of techniques can be employed in an integrated cascade to study protein-ligand interactions: nih.gov

Biophysical Technique Information Provided Application in Studying this compound Derivatives
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. numberanalytics.comnih.govQuantifying the thermodynamic driving forces behind the interaction of a derivative with its target protein.
Surface Plasmon Resonance (SPR) Real-time kinetics of binding, including association (kon) and dissociation (koff) rates. numberanalytics.comnih.govDetermining the binding and unbinding rates of a derivative to its target, providing insights into the residence time of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information on the protein-ligand complex in solution, including the binding site and conformational changes. nih.govnumberanalytics.comMapping the exact binding mode of a derivative within the active site of its target protein.
X-ray Crystallography High-resolution 3D structure of the protein-ligand complex. numberanalytics.comProviding a static snapshot of the binding pose and key interactions at an atomic level.
Differential Scanning Fluorimetry (DSF) Changes in protein thermal stability upon ligand binding. nih.govA high-throughput screening method to identify initial hits from a library of derivatives.
Fluorescence Polarization (FP) Changes in the polarization of fluorescently labeled molecules upon binding. nih.govA sensitive method for measuring binding affinity in solution, suitable for high-throughput screening.

By combining the data from these orthogonal techniques, a comprehensive picture of the structure-activity relationship (SAR) can be built, guiding the rational design of more potent and selective inhibitors.

Design of Organocatalysts and Chiral Auxiliaries Based on the Scaffold

The field of asymmetric organocatalysis, which utilizes small organic molecules to catalyze stereoselective reactions, has emerged as a powerful tool in modern organic synthesis. researchgate.net The rigid, chiral scaffold of this compound derivatives makes them promising candidates for the development of novel organocatalysts and chiral auxiliaries. wikipedia.orgsigmaaldrich.com

Future research in this domain could explore:

Chiral Organocatalysts: The synthesis of chiral derivatives of this compound, for example, through the introduction of a chiral amine to form a Schiff base, could lead to new classes of organocatalysts for reactions such as asymmetric aldol, Michael, and Mannich reactions. The cyclopropyl group can provide steric bulk to enhance stereocontrol.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Chiral derivatives of this compound could be designed to act as recoverable and reusable chiral auxiliaries. For instance, chiral oxazolidinones and pseudoephedrine are well-known chiral auxiliaries. wikipedia.orgnih.gov The development of new auxiliaries based on the this compound scaffold could offer unique reactivity and selectivity profiles.

The design and synthesis of such catalysts and auxiliaries, guided by computational modeling and high-throughput screening, could significantly expand the synthetic chemist's toolbox for the preparation of enantiomerically pure compounds.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 5-Cyclopropyl-2-hydroxybenzaldehyde?

Answer:
Synthesis optimization requires careful control of reaction conditions. For analogous compounds (e.g., 5-fluoro-2-hydroxybenzaldehyde), refluxing in acetonitrile with sodium hydrogen carbonate and a catalytic amount of KI improves yield by enhancing nucleophilic substitution . Variables to optimize include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) favor reactivity.
  • Temperature : Reflux conditions (~80–100°C) balance reaction rate and side-product formation.
  • Catalysts : KI accelerates benzylation by stabilizing transition states .
  • Purification : Recrystallization from methanol or ethanol ensures high purity (>98%) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Answer:
Density Functional Theory (DFT) calculations can analyze electronic and steric effects of the cyclopropyl group. Key steps include:

  • Electrostatic potential mapping : Identifies electrophilic centers (e.g., aldehyde carbonyl) prone to nucleophilic attack .
  • Transition-state modeling : Predicts activation barriers for reactions like aldol condensation or Schiff base formation.
  • Hammett parameters : Quantify substituent effects (cyclopropyl’s electron-withdrawing/donating nature) on reaction rates .
    Validate predictions experimentally using kinetic studies (e.g., UV-Vis monitoring) .

Data Contradiction: How should researchers resolve discrepancies in reported solubility or stability data?

Answer:
Contradictions often arise from methodological differences. For example:

  • Solubility : Values in DMSO vs. water may vary due to impurities or hygroscopicity. Validate via gravimetric analysis after lyophilization .
  • Stability : Conflicting degradation profiles (e.g., hydrolysis rates) require controlled studies under standardized humidity/temperature .
  • Analytical validation : Use orthogonal techniques (HPLC, NMR) to confirm purity and quantify degradation products .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Answer:

  • NMR :
    • ¹H NMR : Aldehyde proton (~9.8–10.2 ppm) and cyclopropyl protons (δ 0.6–1.2 ppm) confirm substitution .
    • ¹³C NMR : Carbonyl carbon at ~190–195 ppm distinguishes aldehyde from ketones .
  • HPLC : Retention time comparison with standards and peak purity analysis (>98%) ensure absence of isomers .
  • FT-IR : Stretching bands at ~1680 cm⁻¹ (C=O) and ~3200 cm⁻¹ (phenolic -OH) .

Advanced: How does the cyclopropyl group influence the compound’s bioactivity in drug discovery?

Answer:
The cyclopropyl moiety enhances metabolic stability and modulates lipophilicity. Applications include:

  • Enzyme inhibition : Acts as a rigid scaffold in kinase inhibitors, reducing conformational flexibility of target proteins .
  • Antimicrobial agents : Modifies membrane permeability in Gram-negative bacteria by disrupting lipid bilayers .
  • Structure-Activity Relationship (SAR) : Compare analogues (e.g., 5-fluoro vs. cyclopropyl derivatives) to quantify steric/electronic contributions .

Experimental Design: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .
  • Spill management : Neutralize with dry sand or vermiculite; avoid water to prevent dispersion .

Advanced: What strategies enable selective functionalization of the phenolic -OH group?

Answer:

  • Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield -OH during aldehyde reactions .
  • Microwave-assisted synthesis : Accelerates benzylation or alkylation while minimizing side reactions .
  • Catalytic systems : Pd/C or CuI-mediated coupling for introducing aryl/alkyne groups .

Basic: How is the compound’s purity assessed for use in kinetic studies?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns .
  • Melting point analysis : Sharp melting range (<2°C variation) indicates high crystallinity .
  • Elemental analysis : Match calculated vs. observed C/H/O percentages to confirm stoichiometry .

Advanced: What mechanistic insights explain its role in cross-coupling reactions?

Answer:
The aldehyde group acts as an electrophilic partner in Suzuki-Miyaura couplings. Key factors:

  • Ligand design : Bidentate ligands (e.g., XPhos) stabilize Pd(0) intermediates, enhancing cyclopropane tolerance .
  • Solvent effects : DMF/H₂O mixtures improve solubility of boronic acid coupling partners .
  • Side reactions : Monitor for decarbonylation under high-temperature conditions .

Data Analysis: How to interpret conflicting bioactivity data across cell-based assays?

Answer:
Discrepancies may stem from:

  • Cell line variability : Test cytotoxicity in multiple lines (e.g., HEK293 vs. HepG2) .
  • Assay conditions : Adjust pH (6.5–7.4) to account for aldehyde protonation states .
  • Metabolic interference : Use LC-MS to identify metabolites interfering with readouts .

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